molecular formula C19H31BN2O4S B13123592 Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

Cat. No.: B13123592
M. Wt: 394.3 g/mol
InChI Key: UJOMBKQLYLSLOF-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a piperidine ring, a thiazole ring, and a dioxaborolane moiety

Properties

Molecular Formula

C19H31BN2O4S

Molecular Weight

394.3 g/mol

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H31BN2O4S/c1-17(2,3)24-16(23)22-10-8-13(9-11-22)15-21-14(12-27-15)20-25-18(4,5)19(6,7)26-20/h12-13H,8-11H2,1-7H3

InChI Key

UJOMBKQLYLSLOF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety is known to participate in boron-mediated reactions, which can influence various biological processes. The thiazole ring may interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate can be compared with other similar compounds, such as:

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